1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
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Overview
Description
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms, and the other with an isopropyl group and a sulfonyl group The piperazine ring serves as a central scaffold, linking these two aromatic systems
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 4-isopropylbenzenesulfonyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.
Substitution Reactions: The aromatic rings are functionalized through substitution reactions to introduce the chlorine atoms and the isopropyl group.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects.
Pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)piperazine: Lacks the sulfonyl and isopropyl groups, resulting in different chemical and biological properties.
4-[(4-Isopropylphenyl)sulfonyl]piperazine:
1-(2,5-Dichlorophenyl)-4-phenylpiperazine: Contains a phenyl group instead of the sulfonyl and isopropyl groups, leading to variations in its chemical behavior and uses.
Biological Activity
1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a compound belonging to the class of sulfonyl piperazines, characterized by a piperazine ring with distinct substitutions that influence its biological activity. The compound's molecular formula is C19H22Cl2N2O2S, and it has garnered interest in various scientific fields due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the dichlorophenyl moiety enhances binding affinity to certain receptors, which may lead to various pharmacological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Moderate | |
Anticancer | Significant | |
Enzyme Inhibition | Confirmed |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that the compound inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MICs) depending on the strain tested.
- Anticancer Effects : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity at specific concentrations. The mechanism appears to involve apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit human acetylcholinesterase in virtual screening studies. This suggests potential applications in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : 2,5-Dichlorobenzenesulfonyl chloride and 4-isopropylphenylpiperazine.
- Conditions : The reaction is carried out in the presence of a base like triethylamine at room temperature or slightly elevated temperatures.
The compound's structure allows for various chemical reactions, including oxidation and reduction:
- Oxidation Products : Sulfoxides or sulfones.
- Reduction Products : Sulfides.
Property | Value |
---|---|
Molecular Weight | 413.36 g/mol |
CAS Number | 682762-45-4 |
SMILES | Clc1ccc(c(c1)N1CCN(CC1)S(=O)(=O)c1ccc(cc1)C(C)C)Cl |
Properties
Molecular Formula |
C19H22Cl2N2O2S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)19-13-16(20)5-8-18(19)21/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
FVZQPCYGCUGLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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